molecular formula C15H9ClO5 B3973664 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B3973664
M. Wt: 304.68 g/mol
InChI Key: IZLZWUYUMORNFB-UHFFFAOYSA-N
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Description

Significance of the Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical Research

The chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to an α-pyrone ring. This structural motif is found in a vast number of natural products, particularly in plants, and has been a subject of intense scientific interest for over a century. The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net

Coumarin derivatives have been reported to exhibit numerous biological effects, including anticoagulant, anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. researchgate.nettandfonline.com The versatility of the coumarin ring system allows for substitutions at various positions, which can modulate its physicochemical properties and biological activity. For instance, the introduction of a halogen, such as chlorine, at the C-6 position can enhance the anticancer potency of the chromene scaffold. nih.gov The planar and lipophilic nature of the coumarin ring facilitates its interaction with biological macromolecules, often through π–π stacking and hydrophobic interactions. tandfonline.com

Relevance of Furoate Moieties in Heterocyclic Compound Synthesis

Furoate moieties, derived from furan-2-carboxylic acid (2-furoic acid), are important building blocks in the synthesis of various heterocyclic compounds. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, is a key structural component in many natural products and synthetic molecules of pharmaceutical and industrial importance. Furan derivatives, including furoate esters, are utilized in the construction of more complex molecular architectures. nih.gov

The incorporation of a furoate group into a molecule can influence its conformational properties, electronic distribution, and potential for intermolecular interactions. In the context of medicinal chemistry, furan-containing compounds have demonstrated a wide array of biological activities. The synthesis of furoate esters is a common strategy to modify the properties of a parent molecule, often by esterification of a hydroxyl group.

Rationale for the Synthesis and Investigation of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

The synthesis of hybrid molecules that combine two or more distinct bioactive scaffolds is a well-established strategy in drug discovery and materials science. The rationale for synthesizing this compound stems from the potential to create a novel compound with synergistic or unique properties derived from its constituent parts.

The target molecule is an ester derivative of 6-chloro-7-hydroxy-4-methylcoumarin. The esterification of the 7-hydroxy group of the coumarin core with 2-furoyl chloride introduces the furoate moiety. This combination brings together the biologically significant substituted coumarin scaffold with a furan-based functionality. The chlorine atom at the C-6 position and the methyl group at the C-4 position of the coumarin ring are known to influence the electronic and biological properties of the molecule. The investigation of such a hybrid molecule is aimed at exploring how these structural modifications collectively impact its chemical reactivity, spectroscopic characteristics, and potential biological activity.

Overview of Research Objectives for this compound

The primary research objectives for a novel compound like this compound would typically encompass the following:

Synthesis and Characterization: To develop an efficient synthetic route for the compound and to fully characterize its chemical structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties: To determine its fundamental physicochemical properties, such as melting point, solubility, and stability.

Structural Analysis: To investigate its three-dimensional structure, potentially through single-crystal X-ray diffraction, to understand its conformational preferences and intermolecular interactions in the solid state.

Biological Screening: To evaluate its biological activity across a range of assays, guided by the known pharmacological profiles of coumarin and furan derivatives. This could include screening for anticancer, antimicrobial, or anti-inflammatory activities.

Physicochemical and Spectroscopic Data

The synthesis of this compound would most likely be achieved through the esterification of 6-chloro-7-hydroxy-4-methylcoumarin with 2-furoyl chloride in the presence of a suitable base like triethylamine (B128534). mdpi.comijpsr.com

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC15H9ClO5
Molecular Weight304.68 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in common organic solvents like DMSO, DMF, and Chloroform

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
1H NMR (in DMSO-d6) δ (ppm): ~2.5 (s, 3H, C4-CH3), ~6.4 (s, 1H, C3-H), ~7.3-7.9 (m, 4H, aromatic H of coumarin and furoate), ~8.1 (s, 1H, C5-H)
13C NMR (in DMSO-d6) δ (ppm): ~18 (C4-CH3), ~110-150 (aromatic and vinylic carbons), ~155 (C=O of furoate), ~160 (C=O of lactone)
IR Spectroscopy (cm-1) ~1750-1720 (C=O stretching of lactone), ~1730-1700 (C=O stretching of ester), ~1620-1580 (C=C stretching), ~1250-1050 (C-O-C stretching)
Mass Spectrometry (EI) Expected [M]+ at m/z 304/306 (due to 35Cl/37Cl isotopes). Fragmentation would likely involve the loss of CO from the pyrone ring (M-28) and cleavage of the ester bond. nih.govbenthamopen.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO5/c1-8-5-14(17)20-12-7-13(10(16)6-9(8)12)21-15(18)11-3-2-4-19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZWUYUMORNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Retrosynthetic Analysis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnection for an ester like this compound is the ester linkage (C-O bond). This bond can be cleaved in two ways, but the most logical disconnection breaks the bond between the coumarin (B35378) oxygen and the furoate carbonyl carbon.

This strategic bond cleavage points to two key precursor fragments:

A nucleophilic coumarin precursor : 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one.

An electrophilic furoate precursor : 2-furoic acid or one of its activated derivatives, such as 2-furoyl chloride.

The forward synthesis, therefore, involves the formation of the coumarin core followed by an esterification reaction to couple the two fragments. This approach is advantageous as it allows for the modular synthesis and purification of each precursor before the final coupling step.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target ester relies on the efficient preparation of its two key precursors.

Synthesis of 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one

The coumarin core of the target molecule, 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one, is typically synthesized via the Pechmann condensation. researchgate.netscispace.comjetir.org This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester.

For this specific coumarin, the reaction proceeds between 4-chlororesorcinol (B43231) and ethyl acetoacetate. The mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) and subsequent dehydration to form the α,β-unsaturated lactone ring characteristic of coumarins.

Various acid catalysts can be employed for the Pechmann condensation, including sulfuric acid, phosphorus pentoxide, and solid acid catalysts like Amberlyst-15. researchgate.netscispace.compsu.edu The use of solid acid catalysts is often preferred as it simplifies product work-up and reduces acidic waste streams. psu.edu Reaction conditions are typically optimized by adjusting temperature and reaction time to maximize the yield of the desired coumarin derivative. researchgate.netmdpi.com

A summary of catalytic conditions for Pechmann condensation to form 7-hydroxy-4-methylcoumarin derivatives. researchgate.netmdpi.com

Preparation of 2-Furoyl Chloride

The electrophilic coupling partner, 2-furoyl chloride, is an activated form of 2-furoic acid, designed to readily react with the hydroxyl group of the coumarin. The most common laboratory and industrial methods for preparing acyl chlorides from carboxylic acids involve the use of chlorinating agents. wikipedia.orgguidechem.com

A widely used method is the reaction of 2-furoic acid with thionyl chloride (SOCl₂), often with gentle heating. wikipedia.orgguidechem.com This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. Another effective reagent is oxalyl chloride, which often provides cleaner reactions and milder conditions. Phosgene and triphosgene (B27547) are also used, particularly in industrial settings, to produce high-purity 2-furoyl chloride. guidechem.comchemicalbook.com

Comparison of common methods for the synthesis of 2-furoyl chloride from 2-furoic acid. guidechem.com

Esterification Approaches for Coupling Chromen-2-one and Furoate Units

The final and crucial step in the synthesis is the formation of the ester bond between the 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one and the 2-furoyl moiety. This can be achieved through several esterification protocols.

Direct Esterification Protocols

Direct esterification typically involves the reaction of the phenolic hydroxyl group of the coumarin with the highly reactive 2-furoyl chloride. This type of acylation is often performed under Schotten-Baumann conditions. The reaction is carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards product formation. mdpi.com

The reaction is generally conducted at low temperatures (e.g., 0°C) to control the reactivity of the acyl chloride and is then allowed to warm to room temperature to ensure completion. Progress is monitored by techniques like thin-layer chromatography (TLC). The work-up typically involves washing the organic mixture with dilute acid and bicarbonate solutions to remove unreacted starting materials and byproducts, followed by purification, often via recrystallization. nih.gov

Coupling Reagent-Mediated Esterification

An alternative to using a highly reactive acyl chloride is to couple the coumarin directly with 2-furoic acid using a dehydrating coupling reagent. This approach is particularly useful when milder conditions are required.

One of the most established methods is the Steglich esterification , which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgwikipedia.orgorganic-chemistry.org The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the phenolic hydroxyl group of the coumarin. rsc.orgwikipedia.org A major advantage of this method is its mild reaction conditions, proceeding at room temperature. wikipedia.org A drawback is the formation of a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC), which can sometimes complicate purification. rsc.orgrochester.edu

More modern coupling reagents, such as uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are also highly effective for ester bond formation. organic-chemistry.orgwikipedia.orgmychemblog.com These reagents, commonly used in peptide synthesis, activate the carboxylic acid to form an active ester that efficiently acylates the phenol. wikipedia.orgmychemblog.com These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). rsc.org

Overview of Esterification Approaches.

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the precursor, 6-chloro-7-hydroxy-4-methylcoumarin, which is then followed by an esterification reaction to yield the final product.

The most common and effective method for the synthesis of the 7-hydroxycoumarin core is the Pechmann condensation. scispace.comscispace.com This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. scispace.comscispace.com For the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin, 4-chlororesorcinol is reacted with ethyl acetoacetate.

Following the successful synthesis of the 6-chloro-7-hydroxy-4-methylcoumarin intermediate, the final step is the esterification of the 7-hydroxyl group with 2-furoyl chloride. This reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. ijpsr.com

Reaction Optimization and Process Scalability for this compound

For the Pechmann condensation, several factors can be optimized to maximize the yield of 6-chloro-7-hydroxy-4-methylcoumarin. The choice of acid catalyst is crucial, with sulfuric acid being a common and effective option. jetir.org However, for a more environmentally friendly and reusable alternative, solid acid catalysts like Amberlyst-15 have been shown to be highly efficient. scispace.comresearchgate.net The reaction temperature is another critical parameter, with studies on analogous reactions indicating that temperatures around 110°C often provide the best results, as higher temperatures can lead to the formation of side products. scispace.comresearchgate.net The reaction time and the molar ratio of the reactants and catalyst also play a significant role and should be empirically determined for optimal outcomes. researchgate.net

The esterification reaction can also be optimized. The choice of base is important, with triethylamine being a common and effective choice. The reaction is typically carried out at a low temperature (0°C) initially and then allowed to proceed at room temperature. ijpsr.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. ijpsr.com

Table 1: Reaction Optimization Parameters
Reaction StepParameterConditionRationale
Pechmann CondensationCatalystAmberlyst-15Environmentally friendly, reusable, and provides high yields. scispace.comresearchgate.net
Temperature110°COptimal temperature to maximize yield and minimize side product formation. scispace.comresearchgate.net
SolventSolvent-freeReduces waste and simplifies product isolation, beneficial for scalability. scispace.com
EsterificationBaseTriethylamineEffectively neutralizes the HCl byproduct. ijpsr.com
Temperature0°C to room temperatureControlled reaction conditions to ensure high yield and purity. ijpsr.com

Purification Techniques for the Target Compound

The purification of this compound is a critical step to obtain a product of high purity. The two primary methods used for the purification of coumarin derivatives are column chromatography and recrystallization. researchgate.netrrjournals.com

Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and any side products. mdpi.com Silica gel or alumina are commonly used as the stationary phase, and a suitable solvent system (eluent) is chosen to achieve optimal separation. researchgate.net The choice of eluent is determined by the polarity of the compounds to be separated and is often determined through preliminary analysis using TLC.

Recrystallization is another widely used and often more scalable method for purifying solid organic compounds. rrjournals.comillinois.edu This technique relies on the difference in solubility of the target compound and impurities in a particular solvent or solvent mixture at different temperatures. rrjournals.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. rrjournals.com For coumarin derivatives, ethanol and aqueous ethanol mixtures have been shown to be effective recrystallization solvents. scispace.comijpsr.com

For large-scale purification, recrystallization is often preferred due to its simplicity and cost-effectiveness. However, for achieving very high purity, a combination of both column chromatography and recrystallization may be necessary.

Table 2: Purification Techniques
TechniqueDescriptionAdvantagesDisadvantages
Column ChromatographySeparation based on differential adsorption of compounds onto a solid stationary phase. researchgate.netmdpi.comHigh resolution and can separate complex mixtures.Can be time-consuming and requires significant amounts of solvent.
RecrystallizationPurification based on differences in solubility of the compound and impurities in a solvent at different temperatures. rrjournals.comillinois.eduSimple, cost-effective, and scalable. rrjournals.comMay not be effective for all compounds or for removing certain impurities.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate would be expected to reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) to establish the connectivity of protons. For instance, the methyl group protons would likely appear as a singlet, while aromatic protons on both the coumarin (B35378) and furoate rings would exhibit more complex splitting patterns based on their neighboring protons.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the compound. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, methyl). For example, the carbonyl carbons of the ester and the lactone in the coumarin ring would be expected to resonate at the downfield end of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the sequence of protons within the coumarin and furoate ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the furoate ester group to the coumarin core and for confirming the positions of the substituents on the coumarin ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of the compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

Strong C=O stretching vibrations for the ester and lactone carbonyl groups.

C-O stretching vibrations for the ester linkage and the ether in the furoate ring.

C=C stretching vibrations for the aromatic rings.

A C-Cl stretching vibration.

The precise wavenumbers of these absorptions would provide strong evidence for the presence of these functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This experimental mass would then be compared to the calculated mass for the chemical formula of this compound (C₁₅H₉ClO₅) to confirm its elemental composition.

Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound This compound regarding its mass spectrometric fragmentation, single-crystal X-ray diffraction, and elemental analysis is not publicly available.

To provide a scientifically accurate and non-hallucinatory response as instructed, one cannot generate detailed research findings, data tables, and specific analytical discussions for a compound that has not been characterized and published in accessible literature. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

While extensive research exists on the spectroscopic and crystallographic properties of the broader coumarin family of compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules.

Therefore, the requested article with the specified detailed outline cannot be generated at this time due to the absence of the necessary primary research data for the target compound.

Based on the conducted research, there is no specific scholarly literature available that provides the detailed theoretical and computational investigations for the exact compound “this compound” as required by the provided outline.

While computational studies, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, have been performed on structurally similar coumarin derivatives, this specific molecule has not been the subject of such detailed published research. For instance, studies are available for compounds like 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and other chlorinated coumarins, but the data is unique to their specific molecular structures and cannot be extrapolated to the requested compound.

Similarly, while experimental and computational NMR data exist for a variety of other coumarin derivatives, a direct comparison for this compound is not possible due to the absence of published theoretical predictions and corresponding experimental validation in the scientific literature.

Therefore, the generation of an article with the requested specific data tables and detailed research findings for each subsection of the outline is not feasible at this time.

Theoretical and Computational Investigations of 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Analysis (FTIR)

The primary vibrational modes are expected to arise from the coumarin (B35378) core, the furoate ester group, the chloro substituent, and the methyl group. The calculated harmonic vibrational frequencies are typically scaled to improve agreement with experimental data.

Expected Vibrational Frequencies for 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Lactone)Stretching1720 - 1740
C=O (Ester)Stretching1715 - 1735
C=C (Aromatic)Stretching1600 - 1620
C-O-C (Ester)Asymmetric Stretching1240 - 1280
C-O-C (Ether-like)Symmetric Stretching1070 - 1110
C-ClStretching730 - 760
C-H (Methyl)Asymmetric/Symmetric Stretching2920 - 2980
Furan (B31954) RingRing Vibrations1500 - 1580, 1380-1480

These theoretical predictions are instrumental in interpreting the experimental FTIR spectrum, allowing for a detailed understanding of the molecule's vibrational characteristics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the conformational stability and dynamic behavior of molecules. For coumarin derivatives, MD simulations have been employed to understand their interactions with biological targets and their conformational preferences in different environments. nih.govresearchgate.netrsc.orgafricaresearchconnects.com

In the case of this compound, MD simulations could elucidate the rotational freedom around the ester linkage connecting the coumarin and furoate moieties. This would reveal the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might orient itself when interacting with other molecules, which is a key aspect of its biological activity. While specific MD studies on this compound are not published, research on other coumarin esters suggests that the planarity of the coumarin ring is largely maintained, with the main conformational flexibility arising from the substituent groups. mdpi.com

Chemical Reactivity and Stability Assessments (Theoretical)

For this compound, key reactivity descriptors can be calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the carbonyl oxygens of the lactone and ester groups are expected to be regions of high negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites. They can be used to distinguish between sites that are favorable for nucleophilic, electrophilic, or radical attack.

Predicted Reactivity Sites for this compound:

Reactivity DescriptorPredicted Reactive Site(s)
HOMOLikely localized on the electron-rich coumarin and furan rings.
LUMOLikely localized on the electron-deficient pyrone ring of the coumarin nucleus.
MEP (Negative)Carbonyl oxygens, chloro substituent.
MEP (Positive)Carbonyl carbons, hydrogen atoms.

These theoretical assessments are invaluable for understanding the molecule's behavior in chemical reactions and its potential interactions with biological systems. frontiersin.org

Solvent Effects on Electronic Structure and Reactivity (Computational)

Computational studies can effectively model the influence of different solvents on the electronic structure and reactivity of a molecule. researchgate.netnih.gov The choice of solvent can significantly impact spectroscopic properties, reaction rates, and equilibrium positions. For coumarin derivatives, which are often used in applications involving solutions, understanding solvent effects is particularly important. acs.orgnih.govresearchgate.net

The electronic absorption and emission spectra of coumarins are known to be sensitive to solvent polarity. nih.gov This phenomenon, known as solvatochromism, can be investigated using computational methods like Time-Dependent DFT (TD-DFT) combined with implicit or explicit solvent models.

For this compound, it is expected that:

In polar solvents, the excited state will be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum.

The dipole moment of the molecule is likely to increase upon excitation, which is a common characteristic of many coumarin dyes. nih.gov

By performing calculations in a range of solvents with varying dielectric constants, it is possible to predict how the absorption and emission wavelengths will change. These computational insights can aid in the selection of appropriate solvents for specific applications and provide a deeper understanding of the molecule's photophysical properties.

Mechanistic and Interactional Studies in Vitro and in Silico of 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Investigation of Molecular Target Interactions (In Silico Docking Studies)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.govuomphysics.net This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. For coumarin (B35378) derivatives, docking studies help to understand how substitutions on the core scaffold influence binding to various enzymes. biointerfaceresearch.comresearchgate.net

The initial step in molecular docking involves identifying the binding site on the target protein. This is often achieved using the crystal structure of the protein, typically obtained from databases like the Protein Data Bank (PDB). researchgate.net Algorithms can then predict potential binding pockets on the protein's surface. In studies involving enzyme inhibitors, the active site is the primary area of interest.

For the analog 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412), computational docking exercises were performed to understand its interaction with the serine protease, Factor XIa (FXIa), a key target for anticoagulants. nih.govjacc.org The docking simulation predicted that the compound binds within the active site of FXIa, a common feature for direct enzyme inhibitors. nih.govmdpi.com Such predictions are crucial for suggesting a mechanism of action and guiding further experimental validation.

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores, often expressed as binding energy (e.g., in kcal/mol), rank potential ligands and their orientations. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. frontiersin.org

Computational analysis of the interaction between 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate and Factor XIa revealed specific molecular interactions that stabilize the complex. nih.gov These non-covalent interactions are critical for the ligand's inhibitory potential and include hydrogen bonds, hydrophobic interactions, and π-π stacking. The analysis suggested that the coumarin and furan (B31954) rings likely engage with key amino acid residues within the enzyme's active site. The addition of a chloro group at the 6-position, as in the target compound, would be expected to alter the electronic properties and steric profile of the coumarin ring, potentially leading to modified or additional interactions with the protein target.

Interaction TypePotential Interacting Residues in Factor XIa Active SiteMoiety of Ligand Involved
Hydrogen Bonding Serine, Histidine, AspartateCarbonyl oxygen (coumarin), Ester oxygen
Hydrophobic Interactions Tryptophan, Phenylalanine, Tyrosine, LeucineCoumarin ring, Furan ring, Methyl group
π-π Stacking Phenylalanine, Tyrosine, TryptophanCoumarin ring, Furan ring
This table is a representation of potential interactions based on computational docking studies of the structural analog, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, with Factor XIa. Specific residues would be confirmed by detailed docking analysis.

Enzymatic Inhibition or Activation Potential (In Vitro Biochemical Assays)

In vitro biochemical assays are essential for validating the predictions from in silico studies and quantifying the effect of a compound on enzyme activity. These assays measure the rate of an enzymatic reaction in a controlled environment in the presence and absence of the test compound. mdpi.com

To evaluate the inhibitory potential of a compound against a target enzyme like Factor XIa, a specific and sensitive assay is required. Typically, a chromogenic or fluorogenic assay is developed. In a chromogenic assay for FXIa, the enzyme is incubated with the test compound before the addition of a specific peptide substrate that is conjugated to a chromophore. acs.org When the enzyme cleaves the substrate, the chromophore is released, causing a change in absorbance that can be measured over time with a spectrophotometer. The rate of this color change is proportional to the enzyme's activity. Assay conditions such as buffer pH, temperature, and substrate concentration are optimized to ensure reliable and reproducible results. acs.org

For its structural analog, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, its inhibitory activity was confirmed against a panel of serine proteases. nih.gov The compound was found to be a potent inhibitor of Factor XIa with a half-maximal inhibitory concentration (IC50) value of 0.77 µM. nih.gov It also demonstrated moderate-to-high selectivity for FXIa over other related enzymes involved in coagulation (like thrombin, Factor Xa, and Factor XIIa), digestion (trypsin), and fibrinolysis (plasmin). nih.gov

EnzymeIC50 (µM)Selectivity vs. FXIa
Factor XIa 0.77-
Thrombin >100>130-fold
Factor Xa >100>130-fold
Factor XIIa >100>130-fold
Plasmin >100>130-fold
Trypsin >100>130-fold
Data derived from in vitro biochemical assays of the analog, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate. nih.gov

Once a compound is identified as an inhibitor, kinetic studies are performed to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). mdpi.com This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to visualize the inhibition type. nih.gov

For example, a kinetic study on a different coumarin derivative acting as a tyrosinase inhibitor revealed it to be a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Determining the inhibition kinetics and the inhibition constant (Ki) provides deeper insight into the molecular mechanism and is crucial for lead optimization in drug development. nih.gov Such studies would be a necessary next step to fully characterize the interaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate with its target enzyme.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

While in vitro biochemical assays confirm a compound's activity against an isolated enzyme, its efficacy in a biological system also depends on its ability to cross cell membranes and reach its intracellular target. Cellular uptake and subcellular localization studies are performed to investigate these properties. Currently, there is no specific published data on the cellular transport or localization of this compound. However, several established methodologies are used to study these aspects for novel coumarin compounds.

A common approach involves fluorescence microscopy. nih.gov Since many coumarins are intrinsically fluorescent, their uptake can sometimes be visualized directly. More often, a model fluorescent coumarin, such as coumarin-6, is used to study general uptake mechanisms for this class of compounds in cell lines. rsc.orgnih.govresearchgate.net Confocal laser scanning microscopy can provide time-resolved images of the compound accumulating within cells or specific organelles. nih.gov Studies with coumarin-6 have shown that uptake can occur through passive redistribution from a delivery vehicle into lipophilic cellular compartments, as well as via active transport mechanisms like endocytosis. nih.govjpp.krakow.pl

A challenge with using fluorescent tags is that the tag itself, which can be larger than the molecule of interest, may alter its distribution. springernature.com To overcome this, advanced techniques can be employed. For instance, "click chemistry" allows for the attachment of a very small, inert chemical group (like an alkyne) to the compound. After the molecule has been taken up by cells and the cells are fixed, a fluorescent probe can be "clicked" on for visualization, minimizing the impact on localization. springernature.com Another powerful technique is nanoscale secondary ion mass spectrometry (NanoSIMS), which can image the distribution of specific isotopes within a cell, allowing for the tracking of an isotopically labeled compound without any fluorescent modification. springernature.com

Alternatively, biochemical fractionation can be used. nih.gov This involves treating cells with the compound, then lysing them and separating the subcellular compartments (e.g., nucleus, mitochondria, cytoplasm, membranes) via centrifugation. The concentration of the compound in each fraction is then quantified using analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry, providing quantitative data on its subcellular distribution. springernature.com

Molecular Pathway Modulation (In Vitro, without clinical implications)

Currently, specific studies detailing the molecular pathway modulation of this compound are not extensively available in the public domain. Research on closely related coumarin analogs suggests that this class of compounds can influence various cellular pathways. For instance, certain chlorinated coumarin derivatives have been shown to induce G2-M phase arrest and apoptosis in cancer cell lines by targeting microtubule polymerization nih.gov. However, direct experimental evidence outlining the specific pathways modulated by this compound is not yet published.

Receptor Binding Profiling (In Vitro/In Silico)

While direct receptor binding profiling for this compound is limited, computational and in vitro studies on analogous coumarin structures provide a predictive framework for its potential interactions.

In silico analyses, including molecular docking, have been employed to predict the binding affinity of coumarin derivatives to various biological targets. For example, studies on 6-methyl-3-phenylcoumarins identified specific interactions within the binding pocket of monoamine oxidase B (MAO-B), where a π–π stacking interaction between the coumarin's phenyl ring and a tyrosine residue (Tyr 326) was noted researchgate.net. Similarly, docking studies of furochromone derivatives have helped to elucidate plausible protein-ligand interactions at a molecular level nih.gov.

In vitro assays of related coumarin compounds have demonstrated binding and inhibitory activity against various enzymes. For instance, new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have shown high affinity for serotonin (B10506) 5-HT1A receptors, with Ki values in the nanomolar range mdpi.com. These findings suggest that the 4-methylcoumarin (B1582148) scaffold is a viable pharmacophore for receptor interaction. The specific binding profile of the title compound, however, remains to be experimentally determined.

Exploration of Antimicrobial Activity (In Vitro against reference strains)

The antimicrobial properties of the coumarin class of compounds are widely reported arabjchem.orgscielo.org.za. Various derivatives have been synthesized and tested against reference strains of bacteria and fungi to determine their efficacy.

In vitro testing of numerous coumarin derivatives has demonstrated a broad spectrum of activity. For example, studies have shown that certain synthetic coumarins exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds producing inhibition zones ranging from 6 to 27 mm samipubco.com. The activity is often influenced by the nature and position of substituents on the coumarin ring arabjchem.org.

While specific minimum inhibitory concentration (MIC) data for this compound against reference strains is not explicitly detailed in the reviewed literature, related compounds have been thoroughly evaluated. For instance, various 4-hydroxycoumarin (B602359) derivatives have shown strong activity, and the introduction of a trifluoromethyl group has been noted to enhance antibacterial effects nih.gov. The table below summarizes antimicrobial data for representative coumarin derivatives against common reference strains, illustrating the general potential of this chemical class.

Coumarin Derivative ClassTest OrganismActivity MeasurementResultReference
Substituted 4-hydroxycoumarinsStaphylococcus aureusZone of Inhibition (ZOI)Up to 34 mm arabjchem.org
Substituted 4-hydroxycoumarinsEscherichia coliZone of Inhibition (ZOI)Up to 34 mm arabjchem.org
Substituted 4-hydroxycoumarinsPseudomonas aeruginosaZone of Inhibition (ZOI)Up to 34 mm arabjchem.org
Trifluoromethyl-coumarinsBacillus cereusMinimum Inhibitory Concentration (MIC)1.5 mM nih.gov
Trifluoromethyl-coumarinsListeria monocytogenesMinimum Inhibitory Concentration (MIC)1.5 mM nih.gov
Synthetic Coumarins (General)Aspergillus niger% InhibitionUp to 26% samipubco.com
Synthetic Coumarins (General)Candida albicans% InhibitionUp to 26% samipubco.com

Structure Activity Relationship Sar Studies Centered on the 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate Scaffold

Design Principles for Analogues of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The coumarin (B35378) core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. tandfonline.comnih.govresearchgate.net Key design strategies for creating new analogues include:

Substituent Modification: This involves the introduction, removal, or replacement of functional groups on the coumarin ring or the furoate moiety. The goal is to probe the steric, electronic, and lipophilic requirements of the target binding site. For instance, modifying substituents can enhance interactions through hydrogen bonding, hydrophobic interactions, or electrostatic forces.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the furoate ring could be replaced with other five- or six-membered heterocyclic or carbocyclic rings to explore different spatial arrangements and electronic distributions. researchgate.net

Scaffold Hopping: While maintaining key pharmacophoric features, the central coumarin scaffold could be replaced with other bicyclic heterocyclic systems to discover novel chemical series with potentially improved properties.

Conformational Constraint: Introducing elements that reduce the molecule's flexibility can lock it into a bioactive conformation, which can lead to increased potency and selectivity. The inherent rigidity of the coumarin nucleus and the furoate ring serves as a good starting point for this strategy. nih.govescholarship.org

These principles are systematically applied to explore the chemical space around the lead compound, leading to the development of SAR models that guide further optimization efforts.

Impact of Substituent Modifications on the Chromen-2-one Ring (e.g., at C-4, C-6)

Modifications to the chromen-2-one (coumarin) ring are a cornerstone of SAR studies, as substituents at various positions can profoundly influence biological activity.

C-4 Position: The methyl group at the C-4 position is a key feature. SAR studies on related 4-methylcoumarins have shown that this position is sensitive to substitution. While the methyl group itself can contribute to hydrophobic interactions, replacing it with other alkyl or aryl groups can modulate lipophilicity and steric bulk. In some series of coumarins, the introduction of larger hydrophobic groups at adjacent positions, such as long alkyl chains at the C-3 position, has led to a significant increase in cytotoxic activity against cancer cell lines. nih.gov This suggests that the region around C-4 is critical for target interaction, and modifications here can fine-tune potency.

C-6 Position: The presence of a halogen at the C-6 position is often beneficial for activity. Studies have demonstrated that 6-halo coumarin derivatives can be significantly more potent than their non-halogenated counterparts in inhibiting TNF-α production. researchgate.net The chloro group in the parent scaffold likely contributes to activity through favorable electronic and hydrophobic interactions. Replacing chlorine with other halogens (e.g., bromine, fluorine) or with other electron-withdrawing or electron-donating groups can alter the electronic properties of the entire ring system and impact binding affinity. nih.govnih.gov For example, a 6-bromo derivative also showed reasonable cytotoxic activities in one study. nih.gov

The following table summarizes the general impact of substitutions on the coumarin ring based on findings from related compound series.

PositionSubstituent TypeGeneral Impact on ActivityReference
C-4 Small Alkyl (e.g., Methyl)Often serves as a good starting point for hydrophobic interactions. nih.gov
C-6 Halogen (e.g., Chloro, Bromo)Frequently enhances potency compared to unsubstituted analogues. nih.govresearchgate.net
C-7 Hydroxy/AlkoxyThe position of the ester linkage; modifications here directly impact the nature of the attached moiety (e.g., furoate). ijpsr.com
C-3 Alkyl/ArylCan significantly influence activity, with larger groups sometimes increasing potency. nih.govresearchgate.net

Influence of Variations in the Furoate Moiety (e.g., ring substitution, linker modifications)

The furoate ester at the C-7 position is a distinguishing feature of the molecule. Variations in this moiety can affect activity through several mechanisms:

Ring Substitution: The furan (B31954) ring itself can be a site for substitution. Adding small electron-donating or electron-withdrawing groups to the furan ring could alter its electronic character and its ability to form specific interactions, such as hydrogen bonds or π-π stacking, with a biological target.

Ring Replacement: The furan ring can be replaced with other heterocycles (e.g., thiophene, pyrrole, thiazole) or carbocycles (e.g., phenyl, cyclopropyl) to explore different geometric and electronic profiles. This bioisosteric replacement can identify which features of the furan ring—such as the oxygen heteroatom, aromaticity, or size—are essential for activity.

Linker Modification: The ester linkage connecting the coumarin and furoate moieties is crucial. It dictates the spatial orientation of the two ring systems. Modifying this linker, for instance, by creating an amide, ether, or a longer alkyl ester chain, would change the molecule's flexibility, polarity, and hydrogen-bonding capabilities, thereby influencing its biological profile. mdpi.commdpi.com Studies comparing furoate and propionate (B1217596) esters on other scaffolds have shown that the furoate ring is more conformationally rigid, which can decrease the tendency for dissociation from a target binding pocket. nih.govescholarship.org This suggests the rigidity of the furoate moiety may be a key contributor to activity.

Stereochemical Considerations in Activity Modulation

While this compound is an achiral molecule, the introduction of substituents during analogue design can create stereocenters. Biological systems are chiral environments, and as a result, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic profiles.

For example, if a substituent were added to the furoate ring or if the methyl group at C-4 were replaced by a more complex, unsymmetrical group, a chiral center could be formed. It would then be essential to synthesize and test the individual enantiomers (R and S forms) separately. Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be inactive or contribute to off-target effects. Synthesizing and evaluating racemic mixtures of such analogues can provide initial activity data, but resolving the enantiomers is a critical step in advanced SAR studies to understand the precise steric requirements of the target. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biochempress.com For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. mdpi.comnih.gov

The process involves calculating a variety of molecular descriptors for each analogue, which quantify different aspects of its structure. These descriptors are then correlated with the experimentally measured biological activity using statistical methods like multiple linear regression (MLR). researchgate.net

Common descriptors used in QSAR studies of coumarin derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for modeling electrostatic and covalent interactions.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular weight, surface area, and various topological indices (e.g., JGI7). mdpi.com

QSAR models for coumarin derivatives have often revealed that parameters related to molecular complexity, hydrogen bond donor capacity, and lipophilicity are crucial in describing their activity. nih.gov

Descriptor ClassExample DescriptorPotential Influence on ActivityReference
Electronic MAXDP (Maximal Electrotopological Positive Variation)Correlates with electrophilicity and can positively contribute to activity. mdpi.com
Lipophilic LogPInfluences membrane permeability and hydrophobic interactions. Optimal value is often sought. nih.gov
Topological JGI7 (Structural Information Content Index)Relates to molecular complexity and symmetry; can have a positive contribution. mdpi.com
Quantum Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. acs.org

Conformation-Activity Relationship (CAR) Studies

CAR studies focus on the relationship between the three-dimensional conformation of a molecule and its biological activity. For the this compound scaffold, CAR studies would investigate how the spatial arrangement of the coumarin and furoate rings influences binding to a biological target.

The key conformational variable is the torsion (dihedral) angle around the C7-O-C(O)-furan bond system. While there is some rotational freedom, steric hindrance and electronic effects will favor certain low-energy conformations. The biologically active conformation is the specific 3D shape the molecule adopts when it binds to its target.

Computational methods like molecular docking and molecular dynamics simulations are essential tools for CAR studies. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can help identify the most likely bioactive conformation and highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the molecule-target complex over time, providing insights into how the molecule's conformation adapts within the binding site.

Studies on related structures have highlighted the importance of conformational rigidity. The furoate moiety, being a planar aromatic ring, is more conformationally constrained than a flexible alkyl chain. nih.govescholarship.org This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity. CAR studies would aim to define the optimal dihedral angle between the two rings for maximal biological activity, guiding the design of more rigid analogues that are locked in this preferred conformation.

Future Research Trajectories and Advanced Applications of 6 Chloro 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Exploration of Diverse Chemical Reactivity and Synthetic Transformations

The structural complexity of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Future research will likely focus on exploiting these reactive centers to fine-tune the molecule's properties.

Modifications of the Chromen-2-one Core : The coumarin (B35378) nucleus is amenable to various synthetic transformations. mdpi.com The chlorine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkynyl, or amino groups. Such modifications can significantly alter the electronic and photophysical properties of the molecule. The methyl group at C4 can potentially undergo condensation reactions, while the C3-C4 double bond is susceptible to addition reactions. mdpi.com

Transformations of the Furoate Moiety : The 2-furoate ester linkage is a key functional group. Hydrolysis of the ester would yield the parent 7-hydroxycoumarin, a valuable intermediate for further derivatization through O-acylation or O-alkylation. mdpi.comsemanticscholar.org The furan (B31954) ring itself can participate in electrophilic substitution reactions or Diels-Alder cycloadditions, providing pathways to more complex fused-ring systems. nih.gov

Novel Hybridization Strategies : Building upon the concept of molecular hybridization, which combines two or more pharmacophores, this scaffold can be linked to other biologically active molecules. globalresearchonline.netnih.gov For instance, the furoate or coumarin ring could be functionalized with linkers suitable for conjugation to peptides, steroids, or other heterocyclic systems to create multifunctional molecules with potentially synergistic activities.

A summary of potential synthetic transformations is presented below.

Reactive SitePotential Reaction TypeReagents/ConditionsPotential Outcome
C6-ChloroSuzuki CouplingArylboronic acid, Pd catalyst, baseIntroduction of new aryl groups
C6-ChloroSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseIntroduction of alkynyl moieties
C4-MethylKnoevenagel CondensationAldehydes, baseFormation of styryl derivatives
C7-EsterHydrolysisAcid or baseFormation of 7-hydroxycoumarin derivative
Furan RingElectrophilic SubstitutionNitrating/halogenating agentsFunctionalization of the furan ring

Integration into Advanced Functional Materials (e.g., Fluorescent Probes, Optical Materials)

Coumarin derivatives are renowned for their excellent photophysical properties, including strong fluorescence and environmental sensitivity, making them ideal candidates for advanced functional materials. acs.org

The this compound scaffold is an attractive platform for developing fluorescent probes. rsc.org The fluorescence of the coumarin core is highly sensitive to its substitution pattern and local environment. The furoate ester at the 7-position can act as a recognition site. For example, cleavage of the ester bond by a specific enzyme could lead to the release of the highly fluorescent 6-chloro-7-hydroxy-4-methylcoumarin, resulting in a "turn-on" fluorescence response. This principle can be applied to design probes for detecting enzymatic activity or specific analytes.

In the field of optical materials, coumarin-based molecules have been investigated for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials. nih.govresearchgate.net The incorporation of the furoate moiety and the specific substitution pattern on the coumarin ring can be used to tune the absorption and emission wavelengths, as well as the quantum yield. Future work could involve incorporating this molecule into polymeric matrices or synthesizing liquid crystalline materials to harness its optical properties for sensing or display technologies.

Potential ApplicationDesign PrincipleTarget Analyte/Function
Enzyme-activated Fluorescent ProbeEster hydrolysis leading to fluorescence enhancementEsterases, lipases
Ion-selective ChemosensorCoordination of metal ions to the furoate/coumarin coreBiologically relevant cations (e.g., Cu²⁺, Fe³⁺) nih.govresearchgate.net
Component in Optical MaterialsHigh fluorescence quantum yield and tunable emissionOrganic Light-Emitting Diodes (OLEDs)
MechanophoreStress-induced chemical bond cleavageDamage sensing in polymers researchgate.net

Development as Chemical Biology Tools for Target Identification

The inherent biological relevance of both coumarin and furan scaffolds makes their hybrid a compelling starting point for developing chemical biology tools. Coumarin derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors. mdpi.com

By appending a reactive moiety or a photoactivatable group to the this compound structure, it can be converted into an activity-based probe or a photoaffinity label. Such tools are invaluable for identifying and studying the function of specific proteins in complex biological systems. For instance, a derivative could be designed to covalently bind to the active site of a target enzyme, allowing for its isolation and identification via mass spectrometry. The fluorescent nature of the coumarin core would facilitate the visualization and tracking of the probe within cells or tissues.

Computational Design of Further Derivatives with Enhanced Specificity

Computational chemistry offers powerful tools for the rational design of new molecules with optimized properties. researchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations can be employed to guide the synthesis of novel derivatives of this compound with enhanced specificity for a particular biological target or application. nih.govnih.gov

A typical computational workflow would involve:

Target Identification : Selecting a protein or receptor of interest.

Molecular Docking : Simulating the binding of a virtual library of derivatives of the lead compound to the target's active site to predict binding affinity and orientation. benthamdirect.com

QSAR Modeling : Developing mathematical models that correlate the structural features of the derivatives with their predicted activity, providing insights into key structural requirements for binding. tandfonline.com

MD Simulations : Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction. benthamdirect.com

This in silico approach can prioritize the most promising candidates for synthesis, thereby saving significant time and resources in the discovery process. For example, computational studies could explore how different substituents at the C6 position or variations of the heterocyclic ester at C7 affect binding to a specific kinase or protease.

Unresolved Challenges and Open Questions in the Research of Chromen-2-one-Furoate Hybrids

Despite the significant potential, the exploration of chromen-2-one-furoate hybrids is still in its early stages, and several challenges and open questions remain.

Synthetic Selectivity : A key challenge is achieving regioselectivity during synthetic transformations. Modifying one part of the hybrid molecule without affecting other reactive sites (e.g., functionalizing the furan ring without cleaving the ester or opening the lactone) requires the development of robust and selective synthetic methodologies. researchgate.net

Biological Stability : The in vivo stability of the ester linkage is a critical factor for any potential therapeutic or diagnostic application. Understanding the metabolic fate of these hybrids, particularly their susceptibility to enzymatic cleavage by esterases, is essential.

Optimizing the Hybrid Structure : Is the direct ester linkage the optimal way to connect the two heterocyclic systems? Research into different linker types and lengths could lead to hybrids with improved properties, such as enhanced target affinity or better cell permeability. The study of other furan-chromene hybrids could provide valuable insights into optimizing these connections. mdpi.comresearchgate.net

Addressing these questions will be crucial for unlocking the full potential of this compound and related hybrid structures in science and technology.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Start with a nucleophilic substitution at the 7-hydroxy position of the chromene core using 2-furoyl chloride under anhydrous conditions (e.g., DMF or pyridine as a base).
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to track esterification efficiency .
  • Optimize temperature (60–80°C) and stoichiometry (1:1.2 chromene:acid chloride) to minimize side products like O-alkylation or hydrolysis.

Q. How can the purity and structural identity of the compound be validated post-synthesis?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Employ SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (e.g., Cl) .
  • Cross-validate with spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for chromene C=O (δ ~160–165 ppm) and furoate ester (δ ~170 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) .

Q. What solvent systems are suitable for solubility studies, and how do they impact crystallization?

Methodological Answer:

  • Test solubility in aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM). Use Hansen solubility parameters to predict miscibility (e.g., δD ~18–20 MPa¹/²).
  • For crystallization, employ a slow vapor diffusion method (e.g., ether layered over DCM solution) to obtain single crystals suitable for SC-XRD .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

Methodological Answer:

  • Analyze Hirshfeld surfaces (CrystalExplorer) to quantify weak interactions (e.g., C–H···O, π-π stacking). Note Cl···O contacts (2.9–3.2 Å) stabilizing the lattice .
  • Perform thermal gravimetric analysis (TGA) to correlate melting points (e.g., 180–200°C) with lattice energy.

Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

  • Use DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces .
  • Simulate reaction pathways (e.g., hydrolysis of the furoate ester) using transition-state optimization (IRC analysis) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • For NMR discrepancies (e.g., unexpected splitting), perform VT-NMR (variable temperature) to detect dynamic processes like keto-enol tautomerism .
  • Validate X-ray-derived bond lengths against DFT-optimized geometries (RMSD < 0.05 Å) .

Q. What experimental protocols assess the compound’s potential as a pharmacophore?

Methodological Answer:

  • Screen for enzyme inhibition (e.g., kinase assays) using fluorescence polarization.
  • Study metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) with LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.